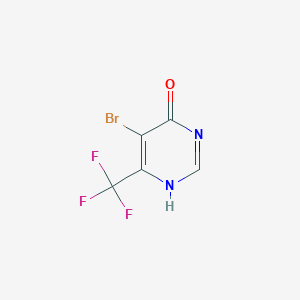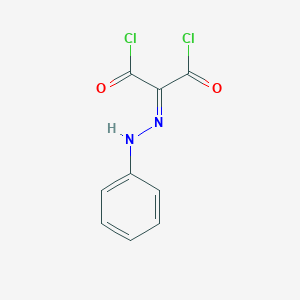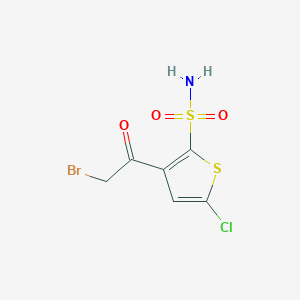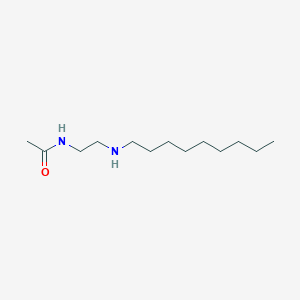
1,1,7-trichlorohept-1-en-3-one
Overview
Description
1,1,7-trichlorohept-1-en-3-one is an organic compound with the molecular formula C7H9Cl3O .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,7-trichlorohept-1-en-3-one can be synthesized through a multi-step process starting from 5-chloroamyl nitrile. The synthetic route involves the following steps :
Hydrolysis: 5-chloroamyl nitrile is hydrolyzed to produce 5-chlorovaleric acid.
Acylation: The 5-chlorovaleric acid is then converted to 5-chlorovaleryl chloride through acylation.
Addition Reaction: 5-chlorovaleryl chloride undergoes an addition reaction with 1,1-dichloroethylene.
Elimination Reaction: The final step involves an elimination reaction to form this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for high yield and purity. The product is typically obtained with a purity of over 99% and a yield of approximately 85.9% .
Chemical Reactions Analysis
Types of Reactions: 1,1,7-trichlorohept-1-en-3-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Reduction Reactions: The ketone group can be reduced to an alcohol.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed:
Substitution: Products include various substituted derivatives of this compound.
Reduction: The major product is 1,1,7-trichloro-1-hepten-3-ol.
Oxidation: The major product is 1,1,7-trichloroheptanoic acid.
Scientific Research Applications
1,1,7-trichlorohept-1-en-3-one has several applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of pyrazole herbicides.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1,7-trichlorohept-1-en-3-one involves its interaction with specific molecular targets and pathways . The compound’s chlorinated structure allows it to interact with enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, making it a compound of interest in both agricultural and pharmaceutical research.
Comparison with Similar Compounds
1,1,7-trichlorohept-1-en-3-one can be compared with other chlorinated ketones and related compounds :
This compound: Similar in structure but with different reactivity and applications.
1,1,7-Trichloro-1-hepten-3-ol: The reduced form of this compound.
1,1,7-Trichloroheptanoic acid: The oxidized form of this compound.
The uniqueness of this compound lies in its specific reactivity and the ability to serve as a versatile intermediate in various chemical syntheses.
Properties
IUPAC Name |
1,1,7-trichlorohept-1-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl3O/c8-4-2-1-3-6(11)5-7(9)10/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMNPJGKBMARFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CC(=O)C=C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446081 | |
| Record name | 1,1,7-TRICHLORO-1-HEPTEN-3-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158355-41-0 | |
| Record name | 1,1,7-TRICHLORO-1-HEPTEN-3-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Cyclobutene-1,2-dione, 3-[4-(dibutylamino)phenyl]-4-hydroxy-](/img/structure/B173072.png)
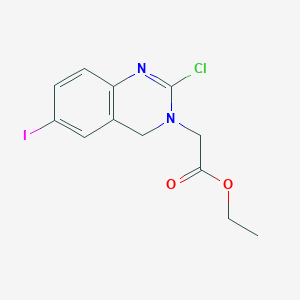
![2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B173078.png)
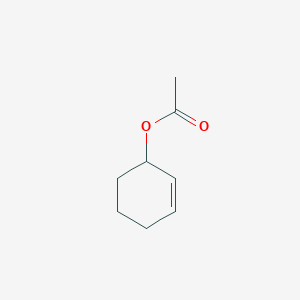
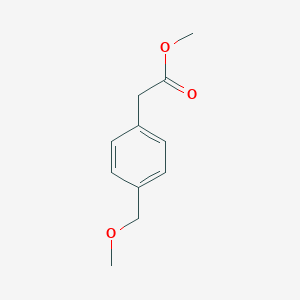
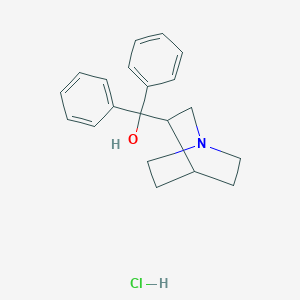
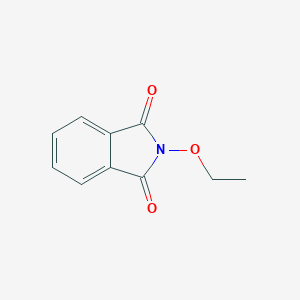

![1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B173096.png)
